molecular formula C16H16ClN3O4S B329532 1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B329532
M. Wt: 381.8 g/mol
InChI Key: UIYBTCBNMCCNPG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 4-chloroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide), organic solvents (e.g., ethanol).

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-4-({2-nitrophenyl}sulfonyl)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)piperazine: A simpler derivative with known psychoactive properties.

    1-(2-Nitrophenyl)piperazine: Another derivative with potential biological activities.

Uniqueness

1-(4-chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the 4-chlorophenyl and 2-nitrophenylsulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C16H16ClN3O4S/c17-13-5-7-14(8-6-13)18-9-11-19(12-10-18)25(23,24)16-4-2-1-3-15(16)20(21)22/h1-8H,9-12H2

InChI Key

UIYBTCBNMCCNPG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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